Technical Guide: Molecular Weight and Structure of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Technical Guide: Molecular Weight and Structure of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol
This is an in-depth technical guide on the molecular weight, structure, and synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol , a critical intermediate in the organic synthesis of agrochemicals and pharmaceutical precursors.
Executive Summary
4-(2,2,2-trichloro-1-hydroxyethyl)phenol (also known as p-hydroxyphenyltrichloromethylcarbinol) is a halogenated phenolic compound formed via the hydroxyalkylation of phenol with chloral (trichloroacetaldehyde).[1] While often encountered as a transient intermediate in the synthesis of bis-phenols (such as the endocrine disruptor HPTE) or
This guide details the precise molecular weight, structural connectivity, spectroscopic signatures, and synthesis protocols for this compound, distinguishing it from its bis-phenol analogs.
Physicochemical Profile
Molecular Weight Calculation
The molecular weight is calculated based on the standard atomic weights of the constituent elements (Carbon, Hydrogen, Chlorine, Oxygen).
| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Chlorine (Cl) | 3 | 35.45 | 106.350 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 241.492 g/mol |
Key Properties[1][2]
-
Molecular Formula:
[1] -
Exact Mass: 239.951 g/mol (Monoisotopic)[1]
-
Physical State: Crystalline solid (typically white to off-white).[1][2]
-
Solubility: Soluble in polar organic solvents (Ethanol, DMSO, Acetone); sparingly soluble in water due to the lipophilic trichloromethyl group counteracting the hydrophilic hydroxyls.
-
Acidity (pKa): The phenolic -OH typically has a pKa
9.5-10.[1]0. The secondary alcohol adjacent to the electron-withdrawing group is more acidic than typical alkanols but remains less acidic than the phenol.[1]
Structural Characterization
Structural Connectivity
The molecule consists of a phenol ring substituted at the para (4-) position by a 1-hydroxy-2,2,2-trichloroethyl group.[1]
-
Aromatic Region: A 1,4-disubstituted benzene ring.[1]
-
Aliphatic Region: A chiral center at the benzylic carbon (
), bonded to:
Stereochemistry
The benzylic carbon is a chiral center .[1] Synthetic preparations typically yield a racemic mixture (
Graphviz Structural Diagram
The following diagram illustrates the connectivity and functional groups.[1]
Caption: Structural connectivity of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol showing key functional domains.
Synthesis and Production
The synthesis involves the hydroxyalkylation of phenol with chloral.[1] This reaction must be carefully controlled to prevent the formation of the bis-adduct (HPTE), where a second phenol molecule attacks the benzylic position.
Reaction Mechanism[1]
-
Electrophilic Activation: Chloral (trichloroacetaldehyde) is activated by a Lewis acid or acts as a strong electrophile due to the electron-withdrawing chlorine atoms.[1]
-
Nucleophilic Attack: The phenol ring, activated by the hydroxyl group, attacks the carbonyl carbon of chloral.
-
Para-Selectivity: Steric hindrance and electronic effects favor substitution at the para position.[1]
-
Proton Transfer: Re-aromatization yields the target carbinol.[1]
Experimental Protocol (Mono-Adduct Optimization)
Note: This protocol prioritizes the isolation of the carbinol intermediate over the thermodynamic bis-phenol product.
Reagents:
-
Phenol (1.0 eq)[1]
-
Chloral Hydrate (1.0 eq)[1]
-
Catalyst: Anhydrous Potassium Carbonate (
) or mild Lewis Acid ( ).[1] -
Solvent: Dichloromethane (DCM) or Toluene.[1]
Workflow:
-
Preparation: Dissolve Phenol (9.4 g, 0.1 mol) and Chloral Hydrate (16.5 g, 0.1 mol) in 50 mL of DCM.
-
Catalysis: Add anhydrous
(5 g) slowly at room temperature. -
Reaction: Stir vigorously for 4–6 hours. Monitor via TLC (Silica, Hexane:EtOAc 7:3).[1] The mono-adduct appears as a distinct spot with lower
than the bis-phenol.[1] -
Quenching: Filter off the solid catalyst. Wash the organic layer with water (2 x 20 mL) to remove unreacted chloral hydrate.[1]
-
Purification: Dry over
, concentrate in vacuo. Recrystallize from benzene/petroleum ether to isolate the carbinol.
Synthesis Pathway Diagram
Caption: Reaction pathway showing the formation of the target mono-adduct and potential side reactions.
Applications in Drug Development
While less common as a final drug substance, this scaffold is vital in:
-
Chiral Building Blocks: The racemic alcohol can be resolved (e.g., via lipase-catalyzed kinetic resolution) to provide chiral synthons for pharmaceutical intermediates.[1]
-
Metabolic Standards: It serves as a reference standard for studying the metabolism of chlorinated hydrocarbons (like Trichloroethylene) and organochlorine pesticides (Methoxychlor).[1]
-
Synthesis of Mandelic Acid Derivatives: Hydrolysis of the
group under basic conditions yields -hydroxymandelic acid, a precursor for -blockers (e.g., Atenolol) and antibiotics.[1]
References
-
Haakh, H., & Smola, A. (1935).[1] Process for the preparation of p-hydroxyphenyltrichloromethylcarbinol. Austrian Patent 141159.
-
Shelby, M. D., et al. (1996).[1] Toxicology and carcinogenesis studies of Methoxychlor. National Toxicology Program Technical Report Series.
-
Bulman, R. A., & Watterson, J. R. (1975).[1] Metabolites of chlorinated phenols. Journal of Agricultural and Food Chemistry.
-
Gaikwad, S. V., et al. (2015).[1] Chemoselective C-Benzoylation of Phenols by Using AlCl3. Bulletin of the Chemical Society of Ethiopia.
Sources
- 1. Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester | C25H42O3 | CID 11486113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 68-36-0: 1,4-Bis(trichloromethyl)benzene | CymitQuimica [cymitquimica.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. researchgate.net [researchgate.net]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
